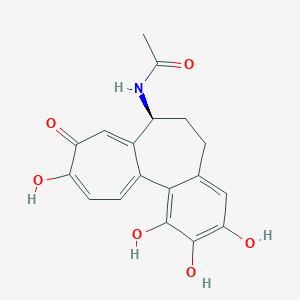
1,2,3-Demethylcolchiceine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Demethylcolchiceine, also known as this compound, is a useful research compound. Its molecular formula is C18H17NO6 and its molecular weight is 343.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
1,2,3-Demethylcolchiceine exhibits significant anti-inflammatory effects that are comparable to those of colchicine but with reduced toxicity. Research indicates that it acts as an effective inhibitor of leukocyte migration, which is crucial in the pathogenesis of rheumatic diseases such as rheumatoid arthritis. The compound's lower acute toxicity makes it a promising candidate for treating inflammatory disorders without the severe side effects associated with traditional colchicine therapy .
Case Study: Rheumatic Disorders
A study highlighted the efficacy of 2,3-didemethylcolchicine (a related compound) in reducing inflammation in experimental models of rheumatoid arthritis. The findings suggest that this compound could similarly benefit patients by mitigating symptoms associated with inflammatory conditions .
Anticancer Activity
Research has also focused on the potential of this compound as an anticancer agent. Its mechanism involves disrupting microtubule dynamics, which is essential for cell division. This disruption can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that derivatives of colchicine, including this compound, exhibit antiproliferative activity against various human cancer cell lines such as gastric adenocarcinoma and lung adenocarcinoma. The compound's ability to inhibit tubulin polymerization has been linked to its cytotoxic effects on these cancer cells .
Cardiovascular Applications
Colchicine and its derivatives have gained attention for their role in cardiovascular medicine due to their anti-inflammatory properties. This compound may offer similar benefits in managing conditions like coronary artery disease and recurrent pericarditis by reducing inflammatory responses that contribute to cardiovascular events.
Summary Table of Applications
| Application Area | Mechanism | Evidence/Case Studies |
|---|---|---|
| Anti-Inflammatory | Inhibits leukocyte migration | Effective in experimental models of rheumatoid arthritis |
| Anticancer | Disrupts microtubule dynamics | Exhibits antiproliferative activity in cancer cell lines |
| Cardiovascular Health | Reduces inflammatory responses | Clinical trials support efficacy in coronary artery disease |
Propriétés
Numéro CAS |
134568-30-2 |
|---|---|
Formule moléculaire |
C18H17NO6 |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C18H17NO6/c1-8(20)19-12-4-2-9-6-15(23)17(24)18(25)16(9)10-3-5-13(21)14(22)7-11(10)12/h3,5-7,12,23-25H,2,4H2,1H3,(H,19,20)(H,21,22)/t12-/m0/s1 |
Clé InChI |
AQAJIZGCFLTZFB-LBPRGKRZSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
SMILES isomérique |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
SMILES canonique |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |
Key on ui other cas no. |
134568-30-2 |
Synonymes |
AcetaMide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetrahydroxy-9-oxobenzo[a]heptalen-7-yl)-, (S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















